An In-depth Technical Guide to N-α-(tert-Butoxycarbonyl)-D-phenylalaninal
An In-depth Technical Guide to N-α-(tert-Butoxycarbonyl)-D-phenylalaninal
Abstract
N-α-(tert-Butoxycarbonyl)-D-phenylalaninal, commonly referred to as Boc-D-phenylalaninal, is a pivotal chiral building block in modern synthetic organic chemistry. As a derivative of the natural amino acid D-phenylalanine, its aldehyde functional group, combined with the acid-labile Boc protecting group, makes it a versatile intermediate for the synthesis of a wide array of complex molecules, including peptide mimetics, enzyme inhibitors, and pharmaceutical agents. This guide provides a comprehensive overview of the essential physical, chemical, and spectroscopic properties of Boc-D-phenylalaninal. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, purification, characterization, and application, thereby serving as a critical resource for leveraging this compound in research and development endeavors.
Introduction: The Strategic Importance of Boc-D-phenylalaninal
In the landscape of drug discovery and development, the precise construction of chiral molecules is paramount. Amino aldehydes, such as Boc-D-phenylalaninal, represent a class of intermediates that offer a unique combination of reactivity and stereochemical integrity. The aldehyde functionality serves as a linchpin for carbon-carbon bond formation and elaboration into various functional groups, while the N-Boc group provides robust protection under a wide range of conditions, yet allows for facile deprotection when required.
The D-configuration of the parent amino acid is particularly significant. Peptides and peptide-based molecules incorporating D-amino acids often exhibit enhanced stability against enzymatic degradation in biological systems. This intrinsic property makes Boc-D-phenylalaninal a valuable starting material for designing therapeutics with improved pharmacokinetic profiles. This guide aims to consolidate the technical data and practical knowledge necessary for the effective utilization of this important synthetic intermediate.
Physicochemical and Molecular Properties
The fundamental properties of a compound dictate its handling, storage, and behavior in reaction systems. The key physicochemical data for Boc-D-phenylalaninal are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | (R)-tert-butyl (1-oxo-3-phenylpropan-2-yl)carbamate | |
| Synonyms | Boc-D-phenylalaninal, N-Boc-D-phenylalaninal | |
| CAS Number | 106466-49-5 | |
| Molecular Formula | C₁₄H₁₉NO₃ | |
| Molecular Weight | 249.31 g/mol | |
| Appearance | White to off-white solid/powder | |
| Melting Point | 49-53 °C | |
| Optical Rotation | [α]²⁰/D +3.0 to +5.0° (c=1 in CHCl₃) | |
| Solubility | Soluble in methanol, ethanol, DMSO, chloroform, ethyl acetate. | [1] |
| Stability & Storage | Store at 2-8°C under an inert atmosphere. Sensitive to air and moisture. | [1] |
Causality Behind Storage Choices: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, particularly in the presence of atmospheric oxygen. Furthermore, aldehydes can undergo self-condensation reactions (aldol reactions). Storing the compound at reduced temperatures (2-8°C) and under an inert atmosphere (e.g., nitrogen or argon) significantly mitigates these degradation pathways, ensuring the compound's purity and reactivity are maintained over time.
Spectroscopic Characterization: A Self-Validating System
Accurate characterization is the cornerstone of chemical synthesis. The following spectroscopic data provide a definitive fingerprint for Boc-D-phenylalaninal, allowing for unambiguous identification and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃):
-
δ 9.65 (s, 1H): This singlet in the downfield region is the most characteristic signal, corresponding to the aldehydic proton (-CHO). Its chemical shift is a direct indicator of the aldehyde functionality.
-
δ 7.35-7.20 (m, 5H): This multiplet represents the five aromatic protons of the phenyl ring.
-
δ 5.10 (br d, 1H): This broad doublet is the signal for the amide proton (-NH-), coupled to the adjacent alpha-proton.
-
δ 4.55 (m, 1H): This multiplet corresponds to the alpha-proton (α-CH), the chiral center of the molecule.
-
δ 3.25-3.05 (m, 2H): This multiplet represents the two diastereotopic protons of the methylene group (-CH₂-) adjacent to the phenyl ring.
-
δ 1.45 (s, 9H): This strong singlet is the classic signal for the nine equivalent protons of the tert-butyl group of the Boc protector.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 201.0: Aldehyde carbonyl carbon (-CHO).
-
δ 155.5: Carbamate carbonyl carbon (-O-(C=O)-NH-).
-
δ 136.0, 129.5, 128.9, 127.2: Aromatic carbons.
-
δ 80.5: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).
-
δ 60.0: Alpha-carbon (-CH-NH-).
-
δ 36.0: Methylene carbon (-CH₂-Ph).
-
δ 28.3: Methyl carbons of the tert-butyl group (-C(CH₃)₃).
-
Infrared (IR) Spectroscopy
-
~3350 cm⁻¹ (N-H stretch): Indicates the presence of the amide N-H bond.
-
~2970, 2870 cm⁻¹ (C-H stretch): Aliphatic C-H stretching from the Boc and phenylalaninal backbone.
-
~2720 cm⁻¹ (C-H stretch, aldehyde): A characteristic, though sometimes weak, band for the aldehydic C-H stretch.
-
~1710 cm⁻¹ (C=O stretch, aldehyde): Strong absorption for the aldehyde carbonyl.
-
~1685 cm⁻¹ (C=O stretch, carbamate): Strong absorption for the Boc group's carbonyl.
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS): Expected [M+Na]⁺ peak at m/z 272.13, corresponding to the sodium adduct of the molecule.
Chemical Properties and Synthetic Applications
Boc-D-phenylalaninal is primarily valued for the reactivity of its aldehyde group, which serves as an electrophilic center for a variety of crucial synthetic transformations.
Reductive Amination
This is arguably the most common application, where the aldehyde reacts with a primary or secondary amine to form an imine intermediate, which is then reduced in situ to form a new secondary or tertiary amine. This reaction is fundamental for building peptide bonds and constructing complex amine-containing molecules.
-
Expert Insight: Sodium triacetoxyborohydride (STAB) is often the reagent of choice for this transformation.[2][3] Unlike stronger reducing agents like sodium borohydride, STAB is mild enough not to reduce the aldehyde before imine formation is complete and is tolerant of mildly acidic conditions which favor imine formation. This selectivity is key to achieving high yields.[2]
Wittig and Related Olefination Reactions
The aldehyde can be converted into an alkene through reaction with phosphorus ylides (Wittig reaction) or related reagents (e.g., Horner-Wadsworth-Emmons). This provides a powerful method for C-C bond formation and the introduction of diverse functional groups.
Use as a Chiral Precursor
The aldehyde can be reduced to the corresponding alcohol (Boc-D-phenylalaninol) or oxidized to the carboxylic acid (Boc-D-phenylalanine). These transformations allow access to a broader family of chiral building blocks while retaining the stereochemical integrity of the original molecule.
Experimental Protocols: Synthesis and Purification
The most common laboratory synthesis involves the partial reduction of the corresponding N-Boc-D-phenylalanine derivative.
Synthesis via Reduction of an Activated Carboxylic Acid
This protocol provides a reliable method for producing Boc-D-phenylalaninal from its corresponding amino acid, a readily available starting material. The causality behind this multi-step process is to convert the stable carboxylic acid into a more reactive species that can be selectively reduced to the aldehyde without over-reduction to the alcohol.
Caption: Workflow for the synthesis of Boc-D-phenylalaninal.
Step-by-Step Methodology:
-
Activation (Weinreb Amide Formation):
-
Dissolve Boc-D-phenylalanine (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the mixture to 0°C in an ice bath.
-
Add a coupling agent such as EDC (1.2 eq) and an activator like HOBt (1.2 eq), followed by the dropwise addition of a base like diisopropylethylamine (DIPEA) (2.5 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis shows complete consumption of the starting material.
-
Self-Validation: The formation of the Weinreb amide can be confirmed by the disappearance of the carboxylic acid spot on TLC and the appearance of a new, less polar spot.
-
-
Workup and Isolation of Weinreb Amide:
-
Perform a standard aqueous workup by washing the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Weinreb amide.
-
-
Reduction to Aldehyde:
-
Dissolve the crude Weinreb amide in anhydrous THF and cool the solution to -78°C under an inert atmosphere (argon or nitrogen).
-
Add a solution of a reducing agent, such as diisobutylaluminium hydride (DIBAL-H) (1.5 eq), dropwise, maintaining the temperature at -78°C.
-
Expert Insight: The Weinreb amide forms a stable chelated intermediate with the metal hydride, which prevents over-reduction to the alcohol. This is the key to isolating the aldehyde in high yield.
-
Stir for 1-2 hours at -78°C. Monitor the reaction by TLC.
-
-
Quenching and Final Workup:
-
Carefully quench the reaction at -78°C by the slow addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). This helps to break up the aluminum complexes.
-
Allow the mixture to warm to room temperature and stir vigorously until the layers separate.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the pure fractions and remove the solvent to yield Boc-D-phenylalaninal as a white solid.
-
Applications in Drug Development
Boc-D-phenylalaninal is not merely an academic curiosity; it is a workhorse intermediate in the synthesis of high-value pharmaceutical targets.
Caption: Key application pathways for Boc-D-phenylalaninal.
-
Peptidomimetics: By incorporating the phenylalaninal moiety, researchers can create molecules that mimic the structure of natural peptides but with enhanced resistance to proteolysis.[4][5] This is a critical strategy for converting biologically active peptides into viable drug candidates.[6][7]
-
Enzyme Inhibitors: The electrophilic aldehyde can act as a "warhead," forming a reversible or irreversible covalent bond with nucleophilic residues (e.g., serine or cysteine) in the active site of an enzyme. This makes it a valuable component in the design of targeted enzyme inhibitors, for example, in the development of antivirals or anti-cancer agents.
-
Synthesis of Unnatural Amino Acids: The aldehyde serves as a handle for chain extension and functionalization, enabling the synthesis of complex, non-proteinogenic amino acids that are crucial for exploring new chemical space in drug discovery.[]
Safety and Handling
As with any laboratory chemical, proper handling is essential.
-
Hazards: May cause skin, eye, and respiratory irritation.[9]
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Stability: The material is stable under recommended storage conditions but can degrade upon exposure to air, moisture, or strong oxidizing agents.[10]
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 637610, Boc-D-phenylalanine. [Link]
-
Organic Syntheses. N-tert-Butoxycarbonyl-L-phenylalanine. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9882138, Boc-L-phenylalanine methyl ester. [Link]
-
ResearchGate. Synthesis of 2. Method A: N-acylation of d- or l-phenylalanine with.... [Link]
-
RSC Publishing. Self-assembly of Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine and Boc-L-phenylalanyl-L-tyrosine in solution and into piezoelectric electrospun fibers. [Link]
-
Carl ROTH. Safety Data Sheet: Boc-L-Phenylalanine. [Link]
-
Dahiya, R. Synthesis of a Phenylalanine-Rich Peptide as Potential Anthelmintic and Cytotoxic Agent. [Link]
-
ResearchGate. ¹H NMR spectra of N-Boc dipeptides: (A) N-Boc-L-Phe-D-Ala-OCH3 (2b);.... [Link]
-
PubMed. Vibrational spectroscopic studies of L,D-alternating phenylalanine peptides. [Link]
-
ResearchGate. Supporting Information: 1H, 13C, & 19F NMR, IR, HPLC, X-ray, DSC and ARC. [Link]
-
Aapptec Peptides. Boc-D-Phe-OH [18942-49-9]. [Link]
-
National Institutes of Health. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. [Link]
-
ResearchGate. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection | Request PDF. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159). [Link]
-
National Institutes of Health. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. [Link]
-
AMERICAN ELEMENTS. 22466-49-5. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
Sources
- 1. BOC-D-Phenylalanine CAS#: 18942-49-9 [m.chemicalbook.com]
- 2. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. nbinno.com [nbinno.com]
- 9. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. carlroth.com [carlroth.com]
